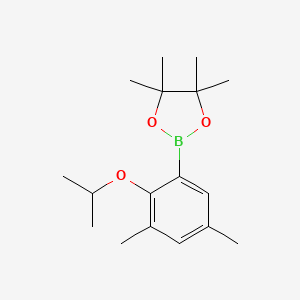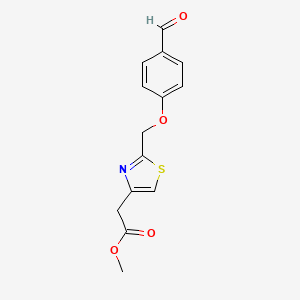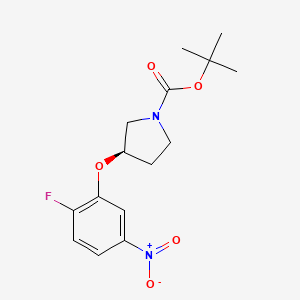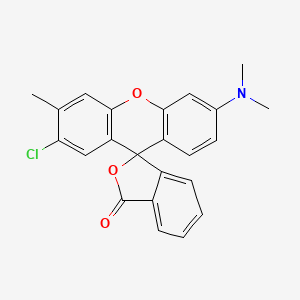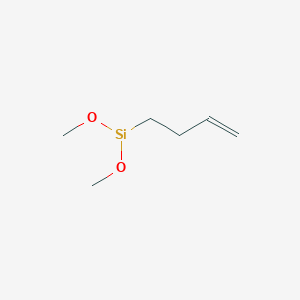
4-Methyl-5-nitropiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-nitropiperidin-2-one is a heterocyclic organic compound with the molecular formula C6H10N2O3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-nitropiperidin-2-one typically involves the nitration of 4-methylpiperidin-2-one. This can be achieved by reacting 4-methylpiperidin-2-one with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-nitropiperidin-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Methyl-5-aminopiperidin-2-one.
Substitution: Various substituted piperidinones depending on the nucleophile used.
Oxidation: 4-Carboxy-5-nitropiperidin-2-one.
Scientific Research Applications
4-Methyl-5-nitropiperidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-5-nitropiperidin-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperidin-2-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitropiperidin-2-one: Lacks the methyl group, which can affect its physical and chemical properties.
4-Methyl-5-aminopiperidin-2-one:
Uniqueness
4-Methyl-5-nitropiperidin-2-one is unique due to the presence of both a methyl and a nitro group on the piperidine ring
Properties
Molecular Formula |
C6H10N2O3 |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
4-methyl-5-nitropiperidin-2-one |
InChI |
InChI=1S/C6H10N2O3/c1-4-2-6(9)7-3-5(4)8(10)11/h4-5H,2-3H2,1H3,(H,7,9) |
InChI Key |
WBGMYRVCMDZEOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)NCC1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Isopropyl 8-amino-2,3-dimethylimidazolo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B14036338.png)
![N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-2-methylaniline](/img/structure/B14036344.png)
